molecular formula C18H29NaO3S B12781464 Sodium;4-(6-ethyldecyl)benzenesulfonate

Sodium;4-(6-ethyldecyl)benzenesulfonate

Cat. No.: B12781464
M. Wt: 348.5 g/mol
InChI Key: HLZPFMSGWIVXAK-UHFFFAOYSA-M
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Description

Sodium 4-(6-ethyldecyl)benzenesulfonate is an organic compound with the molecular formula C18H29NaO3S. It is a sodium salt of benzenesulfonic acid, where the benzene ring is substituted with a 6-ethyldecyl group. This compound is known for its surfactant properties and is commonly used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(6-ethyldecyl)benzenesulfonate typically involves the sulfonation of 4-(6-ethyldecyl)benzene with sulfur trioxide or concentrated sulfuric acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{C}6\text{H}{13} + \text{SO}_3 \rightarrow \text{C}_6\text{H}_4\text{C}6\text{H}{13}\text{SO}_3\text{H} ] [ \text{C}_6\text{H}_4\text{C}6\text{H}{13}\text{SO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_6\text{H}_4\text{C}6\text{H}{13}\text{SO}_3\text{Na} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of sodium 4-(6-ethyldecyl)benzenesulfonate involves continuous sulfonation processes using reactors designed for high efficiency and yield. The sulfonation is followed by neutralization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(6-ethyldecyl)benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol group.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

Scientific Research Applications

Sodium 4-(6-ethyldecyl)benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in detergents, emulsifiers, and dispersants

Mechanism of Action

The mechanism of action of sodium 4-(6-ethyldecyl)benzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its applications in detergents and emulsifiers. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein conformation .

Similar Compounds:

    Sodium dodecylbenzenesulfonate: Another widely used surfactant with a similar structure but different alkyl chain length.

    Sodium benzenesulfonate: Lacks the long alkyl chain, resulting in different surfactant properties.

Uniqueness: Sodium 4-(6-ethyldecyl)benzenesulfonate is unique due to its specific alkyl chain length, which provides distinct surfactant properties compared to other benzenesulfonates. This uniqueness makes it suitable for specialized applications where specific surfactant characteristics are required .

Properties

Molecular Formula

C18H29NaO3S

Molecular Weight

348.5 g/mol

IUPAC Name

sodium;4-(6-ethyldecyl)benzenesulfonate

InChI

InChI=1S/C18H30O3S.Na/c1-3-5-9-16(4-2)10-7-6-8-11-17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1

InChI Key

HLZPFMSGWIVXAK-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)CCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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